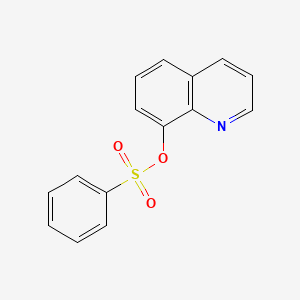

Quinolin-8-yl benzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNVDMNIJVXKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonate Esters As Strategic Synthetic Intermediates

Sulfonate esters, with the general formula R-SO₂-OR', are pivotal intermediates in organic synthesis. wikipedia.org Their utility stems primarily from the fact that the sulfonate group (RSO₃⁻) is an excellent leaving group, a consequence of its stability as a weak base. wikipedia.orgperiodicchemistry.com This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. periodicchemistry.com This inherent property makes sulfonate esters highly reactive towards nucleophilic substitution and elimination reactions, often surpassing the reactivity of corresponding alkyl halides. periodicchemistry.com

Commonly employed sulfonate esters in synthesis include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com The conversion of an alcohol, which possesses a poor leaving group (hydroxide ion), into a sulfonate ester dramatically enhances its reactivity, enabling a wide array of subsequent transformations. periodicchemistry.comlibretexts.org This strategy is fundamental in the construction of complex molecules, allowing for the controlled introduction of various functional groups. libretexts.org The synthesis of sulfonate esters is typically achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base. wikipedia.orgperiodicchemistry.com

The Quinoline Moiety As a Privileged Scaffold in Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.comnih.govnih.govbohrium.com This designation is attributed to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. tandfonline.comnih.gov The quinoline core is a versatile pharmacophore, demonstrating a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbohrium.comresearchgate.net

The significance of the quinoline scaffold lies in its ability to serve as a robust and readily accessible framework for the design of new therapeutic agents. tandfonline.com Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. benthamdirect.com Numerous quinoline-based compounds have been investigated for their potential in treating a range of diseases, with many currently in clinical trials. tandfonline.comnih.gov This widespread application underscores the enduring importance of the quinoline moiety in the development of novel chemical entities with therapeutic potential.

Advanced Applications in Organic Synthesis and Ligand Design

Quinolin-8-yl Benzenesulfonate (B1194179) as a Strategic Leaving Group in Diverse Organic Transformations

Quinolin-8-yl benzenesulfonate belongs to the broader class of arylsulfonate esters, which are recognized for their efficacy as leaving groups in nucleophilic substitution and elimination reactions. A good leaving group is characterized by its ability to stabilize the negative charge that develops as it departs from the substrate. The effectiveness of the quinolin-8-yl sulfonate group is comparable to other pyridine (B92270) and quinoline (B57606) sulfonates. nih.gov

In pyrolysis reactions, secondary esters of 8-quinoline sulfonic acid have been shown to decompose cleanly at moderate temperatures to yield olefins in high yields. nih.gov This transformation suggests an E1-type mechanism, where the reaction is facilitated by the basic nitrogen atom of the quinoline sulfonate leaving group, rather than a concerted E2 pathway. nih.gov The stability of the resulting anion, a key characteristic of a good leaving group, is enhanced by the electron-withdrawing nature of the sulfonyl group and the potential for charge delocalization within the quinoline ring system. Weaker bases are generally better leaving groups because they can effectively stabilize an additional electron pair. libretexts.org

Research into related arylsulfonate-based leaving groups has shown that incorporating cation-chelating moieties, such as ether units, ortho to the sulfonate can significantly enhance S_N2-type reactions. fau.edu These modified leaving groups attract the metal cation of a nucleophilic salt, localizing the nucleophile near the electrophilic center and stabilizing the developing negative charge on the sulfonate in the transition state. fau.edu While not specific to this compound, this concept illustrates the potential for designing highly specialized leaving groups based on the quinoline scaffold for targeted synthetic applications.

Role in Asymmetric Synthesis and as Chiral Auxiliaries

The quinoline scaffold is a cornerstone in the field of asymmetric synthesis, primarily due to its rigid, planar structure and the presence of a nitrogen atom that can coordinate to metal centers. This makes it an excellent framework for the construction of chiral ligands and auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyoutube.com

While this compound itself is not chiral, its quinoline core is a "privileged scaffold" that is frequently modified to create chiral environments for stereoselective transformations. nih.gov The 8-position is a common attachment point for chiral substituents or for linking the quinoline unit into a larger ligand structure, such as the widely used QUINAP ligand. The predictable stereochemical control exerted by these auxiliaries makes them invaluable tools in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. wikipedia.orgrsc.org

The effectiveness of chiral auxiliaries derived from quinoline stems from their ability to create a sterically defined pocket around the reaction center. This forces an incoming reagent to approach from a specific direction, leading to the preferential formation of one enantiomer over the other. scielo.org.mxresearchgate.net Evans' oxazolidinones are a classic example of how a chiral auxiliary directs alkylation and aldol (B89426) reactions, and similar principles apply to quinoline-based systems. rsc.org

The inherent structural properties of the quinoline ring system make it a premier scaffold for mediating enantioselective reactions. Its rigid bicyclic framework reduces conformational flexibility, which is crucial for creating a well-defined chiral environment necessary for high stereoselectivity. Quinoline-containing ligands have been successfully applied in a wide range of enantioselective transformations, including hydrogenation, C-C bond formation, and cycloaddition reactions. researchgate.net

A notable example is the asymmetric hydrogenation of quinolines themselves to produce chiral tetrahydroquinolines. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes have been used to hydrogenate a variety of quinoline derivatives, achieving excellent enantioselectivity (up to >99% ee) and full conversion. acs.org DFT calculations in these studies suggest that the enantioselectivity arises from a CH/π interaction between the catalyst's ligand and the fused phenyl ring of the quinoline substrate. acs.org

The following table details the performance of a chiral Ruthenium catalyst in the asymmetric hydrogenation of various quinoline substrates, highlighting the versatility of transformations mediated by catalysts that interact with the quinoline scaffold.

| Substrate (Quinoline Derivative) | Product (Tetrahydroquinoline Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 98 |

| 2-Phenylquinoline | 2-Phenyl-1,2,3,4-tetrahydroquinoline | >99 | 99 |

| 2-Cyclohexylquinoline | 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline | >99 | >99 |

| 2-Naphthylquinoline | 2-Naphthyl-1,2,3,4-tetrahydroquinoline | >99 | 99 |

Data adapted from research on asymmetric hydrogenation catalyzed by chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes. acs.org

The design of effective chiral ligands and organocatalysts is a central theme in modern organic synthesis. The quinolin-8-yl unit is a valuable component in these designs due to the strategic position of the C8-substituent relative to the coordinating nitrogen atom. This arrangement is ideal for creating C1-symmetric or C2-symmetric bidentate ligands, which are highly effective in asymmetric catalysis. beilstein-journals.org

The design strategy often involves linking the quinolin-8-yl moiety to another chiral group or a second quinoline unit. The evaluation of these new ligands typically involves testing their performance in well-established asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. rsc.org Key performance indicators include the chemical yield and, most importantly, the enantiomeric excess (ee) of the product.

For instance, a series of C1-symmetrical thiophosphorus acids were synthesized and evaluated as organocatalysts in the asymmetric transfer hydrogenation of 2-phenylquinoline. beilstein-journals.org Although the efficacy was modest in this specific case, the study provided valuable insights into the structural design elements required for efficient catalysis. beilstein-journals.org The synthesis of these catalysts often involves straightforward, scalable steps, and the resolution of racemic mixtures can be achieved through the separation of diastereoisomeric intermediates. beilstein-journals.org

Development of Novel Synthetic Building Blocks from this compound Scaffolds

This compound is not only a carrier of a useful leaving group but also serves as a versatile scaffold for the development of novel synthetic building blocks. The quinoline core itself is a key component in numerous biologically active compounds. nih.govnih.gov By leveraging the reactivity of the benzenesulfonate group, chemists can introduce a wide variety of functional groups at the 8-position of the quinoline ring through nucleophilic substitution reactions.

For example, displacement of the benzenesulfonate group with nucleophiles such as amines, thiols, or alkoxides can generate a library of 8-substituted quinoline derivatives. These new molecules can then serve as precursors for more complex targets or be screened for biological activity. The ability to easily modify the quinoline scaffold provides a pathway for discovering novel bioactive molecules. mdpi.com

Furthermore, the quinoline ring itself can undergo various transformations. For instance, the catalytic hydrogenation of the pyridine part of the quinoline ring leads to the formation of 1,2,3,4-tetrahydroquinolines, a structural motif present in many pharmaceuticals. acs.org Starting from a functionalized building block like this compound allows for the synthesis of complex tetrahydroquinoline derivatives that would be difficult to access through other methods.

Catalytic Applications of Quinoline Derivatives in Organic Synthesis

Quinoline and its derivatives are widely employed as catalysts and ligands in a multitude of organic reactions. nih.gov The nitrogen atom in the quinoline ring can act as a Lewis base or as a coordinating atom for a transition metal, making it a versatile catalytic entity. The development of catalyst-based synthetic approaches for quinoline synthesis itself highlights the importance of this scaffold. nih.gov

Various catalytic systems have been developed for the synthesis of quinolines, utilizing catalysts based on iron, cobalt, nickel, palladium, rhodium, and copper. mdpi.comorganic-chemistry.org These metals can activate substrates and facilitate bond-forming reactions, often through C-H activation pathways. mdpi.com For example, rhodium-catalyzed cyclization between anilines and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com

Beyond their synthesis, quinoline derivatives serve as ligands that can modulate the activity and selectivity of metal catalysts. The electronic and steric properties of the quinoline ligand can be fine-tuned to optimize catalytic performance. Green chemistry approaches have also gained traction, employing environmentally friendly catalysts like formic acid or reusable solid acid catalysts for quinoline synthesis. mdpi.comijpsjournal.com

The table below summarizes various catalytic systems used in the synthesis of quinoline derivatives, showcasing the diversity of approaches.

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | Cyclization of anilines and alkynyl esters | Ortho C-H bond activation, mild conditions | mdpi.com |

| Palladium (Pd) | Oxidative cyclization of aryl allyl alcohol and aniline | Redox-neutral, no additives required | mdpi.com |

| Copper (Cu) | [4+1+1] annulation of ammonium (B1175870) salts and anthranils | Uses molecular oxygen as oxidant, mild conditions | mdpi.com |

| Nafion NR50 (Solid Acid) | Friedländer quinoline synthesis | Reusable catalyst, microwave conditions, green chemistry | mdpi.com |

| Formic Acid | Direct synthesis from anilines and aldehydes | Environmentally friendly, improved selectivity | ijpsjournal.com |

Theoretical Frameworks for Predicting Structure-Reactivity and Structure-Property Relationships in Synthetic Design

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules, guiding the rational design of new catalysts and synthetic routes. For quinoline derivatives, theoretical frameworks such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate molecular structure with reactivity and biological activity. researchgate.neteurjchem.com

DFT calculations can be used to determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. eurjchem.com A smaller energy gap generally implies higher reactivity. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective reactions. eurjchem.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. rsc.orgnih.govnih.gov By analyzing how variations in substituents on the quinoline ring affect a particular outcome (e.g., anticancer activity), researchers can build predictive models. rsc.org These models can then be used to design new derivatives with enhanced potency and selectivity, reducing the need for extensive trial-and-error synthesis and screening. For example, a QSAR study might reveal that bulky, electron-donating groups at a specific position on the quinoline ring are crucial for a desired biological effect. nih.gov This insight allows chemists to focus their synthetic efforts on the most promising candidates.

Q & A

Basic Research Question

- Light source calibration : Use a radiometer to standardize UV intensity (e.g., 365 nm, 5 mW/cm²).

- Degradation kinetics : Monitor absorbance/emission decay over time (e.g., 0–60 min) and fit to first-order kinetics.

- Control samples : Include antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

How can researchers address conflicting data in the coordination chemistry of this compound with transition metals?

Advanced Research Question

Contradictions in binding stoichiometry or stability constants may arise from:

- Speciation studies : Use Job’s plot or ITC to determine metal:ligand ratios. For example, europium complexes show 1:3 (Eu³⁺:sulfonate) in aqueous solutions .

- Competitive binding assays : Compare with EDTA titration data to validate conditional stability constants (Kcond).

- Structural characterization : Pair SC-XRD with EXAFS to resolve coordination geometries and ligand field effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.